molecular formula C7H11NO4S B6255834 2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid CAS No. 2137785-82-9

2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid

Cat. No.: B6255834
CAS No.: 2137785-82-9
M. Wt: 205.2
InChI Key:
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Description

2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid is a chemical compound with the molecular formula C7H11NO4S It is characterized by the presence of a cyclopropyl group, a thiazolidine ring, and a carboxylic acid functional group

Preparation Methods

The synthesis of 2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid involves several steps. One common synthetic route includes the cyclization of a suitable precursor containing a cyclopropyl group and a thiazolidine ring. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid can be compared with other similar compounds, such as:

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Cyclopropylamine: Used in the synthesis of pharmaceuticals.

    Carboxylic acids: A broad class of compounds with diverse applications.

Properties

CAS No.

2137785-82-9

Molecular Formula

C7H11NO4S

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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